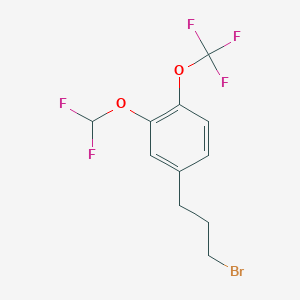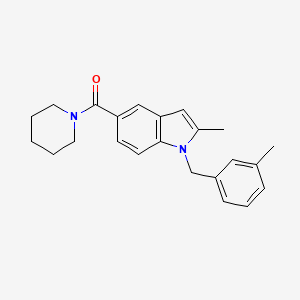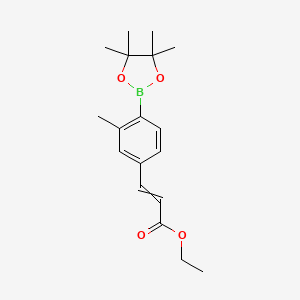
(R)-3-(3-Bromophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-Bromophenyl)-2-methylpropanoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Bromophenyl)-2-methylpropanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the propanoic acid group. One common method is the bromination of 3-phenyl-2-methylpropanoic acid using bromine or a brominating agent under controlled conditions to ensure regioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Bromophenyl)-2-methylpropanoic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
®-3-(3-Bromophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(3-Bromophenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and the chiral center play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3-phenylpropanoic acid: The bromine atom is positioned differently, affecting its reactivity and applications.
3-(4-Bromophenyl)-2-methylpropanoic acid: The bromine atom is on the para position, altering its chemical properties.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(2R)-3-(3-bromophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
WAXFQFBSRDYONP-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)Br)C(=O)O |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


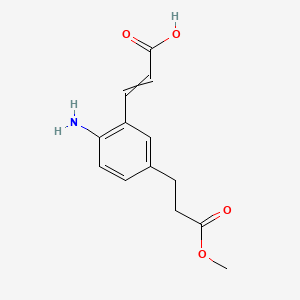
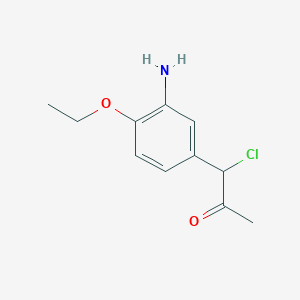






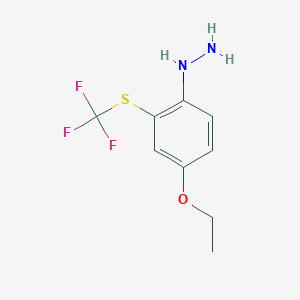
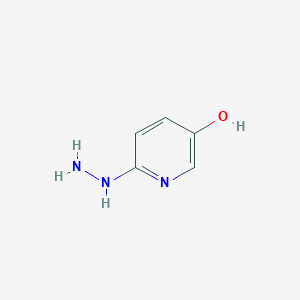
![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
